Validated Application: Proven Utility as a Key Intermediate in Elvitegravir Synthesis
Methyl 5-bromo-2,4-difluorobenzoate is explicitly cited as a chemical for the synthesis of the approved HIV integrase inhibitor, Elvitegravir . This direct link to a successful drug substance provides a high level of validation that is absent for many close analogs. While a comparator like methyl 2-bromo-4,6-difluorobenzoate (CAS 1379336-54-5) may be used in other contexts , it does not share this specific, high-value application. The differentiation is therefore one of validated utility rather than a direct comparative assay. This traceability to a commercial drug provides a level of assurance for a procurement decision.
| Evidence Dimension | Validated Application in Drug Synthesis |
|---|---|
| Target Compound Data | Documented intermediate for Elvitegravir synthesis |
| Comparator Or Baseline | Methyl 2-bromo-4,6-difluorobenzoate (CAS 1379336-54-5) |
| Quantified Difference | N/A (Qualitative difference in validated utility) |
| Conditions | Literature and vendor documentation |
Why This Matters
Procurement of this specific isomer is essential for projects following established synthetic routes to Elvitegravir or its analogs, ensuring a successful outcome and avoiding the risks of using an unvalidated analog.
